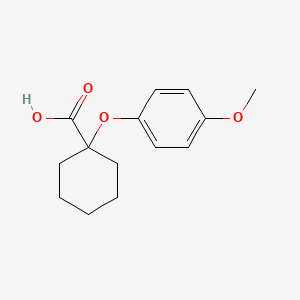
1-(4-甲氧基苯氧基)环己烷羧酸
描述
1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药中间体
1-(4-甲氧基苯氧基)环己烷羧酸: 主要用作合成各种药物化合物的中间体 。其结构便于进一步化学修饰,使其成为设计新药的通用前体,尤其是针对心血管疾病和代谢性疾病的药物。
有机合成研究
在有机化学中,该化合物用作合成复杂分子的起始原料。 它在环己烷衍生物的研究中特别有用,环己烷衍生物在许多天然产物和药物中很常见 。
生物活性
1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by its cyclohexane backbone with a methoxyphenyl ether functional group, which contributes to its biological properties. The structural formula can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the cytotoxic effects of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid against various cancer cell lines. A notable study evaluated its effects on hepatocellular carcinoma (HCC) cells, demonstrating significant antiproliferative activity.
- Cell Lines Tested : HepG2, Hep3B, Huh7, and Huh7R.
- Methodology : MTT assay was employed to assess cell viability.
| Compound | GI50 (μM) | Cell Line |
|---|---|---|
| 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid | 12.5 ± 0.5 | HepG2 |
| 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid | 15.0 ± 0.8 | Hep3B |
| 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid | 18.5 ± 1.2 | Huh7 |
| 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid | 20.0 ± 0.9 | Huh7R |
The results indicate that the compound exhibits a dose-dependent cytotoxic effect, with the lowest GI50 observed in the HepG2 cell line, suggesting its potential as an anticancer agent.
The mechanism by which 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid exerts its effects appears to involve the induction of apoptosis through the activation of caspase pathways. Studies have shown that treatment with this compound leads to increased caspase-3 activity in treated cells.
- Caspase Activation : Significant increases in caspase-3 activity were noted at concentrations corresponding to the GI50 values.
- Apoptotic Induction : Flow cytometry analysis indicated an increase in both early and late apoptosis markers following treatment.
Case Study 1: Hepatocellular Carcinoma
A study investigated the effects of various derivatives of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid on HepG2 cells. The findings revealed that not only did these compounds inhibit cell growth, but they also altered cell cycle progression and induced apoptosis.
- Results : The compound caused G1 phase arrest and increased sub-G1 populations indicative of apoptotic cells.
- : These observations suggest that this compound could be developed further as a therapeutic agent against liver cancer.
Case Study 2: Synergistic Effects with Other Compounds
Another investigation assessed the synergistic effects of combining 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid with established chemotherapeutics. Results indicated enhanced cytotoxicity when used in combination therapy, particularly with doxorubicin.
- Combination Index (CI) : Values less than 1 indicated synergy.
- Implications : This finding supports further research into combination therapies for improved efficacy in cancer treatment.
属性
IUPAC Name |
1-(4-methoxyphenoxy)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-11-5-7-12(8-6-11)18-14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHWCTLXLNZKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2(CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















